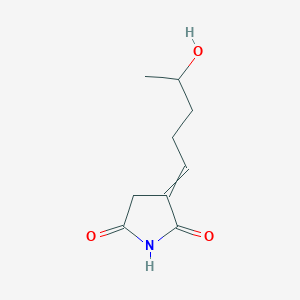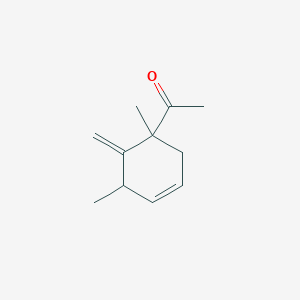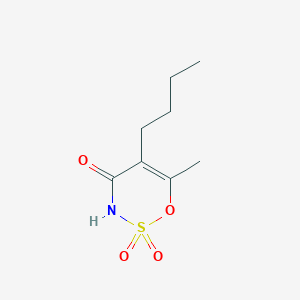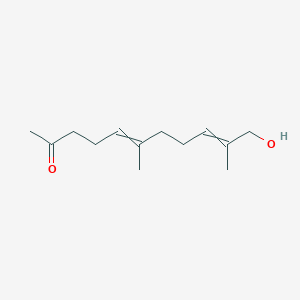![molecular formula C22H40N4 B14368552 6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 93633-65-9](/img/structure/B14368552.png)
6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of pyrazolo[1,5-b][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a heptadecyl chain and a methyl group attached to the pyrazolo[1,5-b][1,2,4]triazole core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a heptadecyl-substituted hydrazine with a suitable nitrile or amidine derivative. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification, such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and cost-effectiveness of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or the heptadecyl chain are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents, nucleophiles; reactions may require catalysts or specific conditions such as elevated temperatures or pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can result in a variety of substituted triazole compounds with different functional groups.
Applications De Recherche Scientifique
6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals, such as surfactants, lubricants, and polymers. Its chemical stability and functional versatility make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-b][1,2,4]triazole derivatives: These compounds share the same core structure but differ in the substituents attached to the triazole ring. Examples include 6-alkyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazoles with varying alkyl chain lengths.
1,2,4-Triazole derivatives: Compounds with a 1,2,4-triazole ring but different substituents, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[4,3-a]pyridines.
Uniqueness
6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole is unique due to its specific heptadecyl chain and methyl group, which impart distinct chemical and physical properties. These features may influence its solubility, stability, and reactivity, making it suitable for particular applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
93633-65-9 |
|---|---|
Formule moléculaire |
C22H40N4 |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C22H40N4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-22-23-20(2)24-26(22)25-21/h19,25H,3-18H2,1-2H3 |
Clé InChI |
LFDSMXTUWKHQMO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=CC2=NC(=NN2N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Bis(carbamoylamino)-ethenylsilyl]urea](/img/structure/B14368472.png)




![4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione](/img/structure/B14368498.png)

![2,2'-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368514.png)


![Undecanoicacid, 11-[(2-iodoacetyl)amino]-](/img/structure/B14368530.png)
![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)

